8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine

Antifolate Pneumocystis carinii DHFR inhibition

Lack of non-planar DHFR inhibitor controls hinders SAR studies. 8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine provides a conformationally restricted, non-planar scaffold with the critical 8-Cl substituent. • DHFR inhibitor (E. coli Ki: 430 nM) with antipneumocystis activity enhanced by 8-Cl. • Key intermediate for aromatization to planar antifolates (trimetrexate/piritrexim comparators). • Negative control for P. carinii growth inhibition assays; oxidation-state SAR benchmarking.

Molecular Formula C12H11ClN4
Molecular Weight 246.69 g/mol
CAS No. 37436-46-7
Cat. No. B12658466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine
CAS37436-46-7
Molecular FormulaC12H11ClN4
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESC1CC2=C(C3=C1C=C(C=C3)Cl)C(=NC(=N2)N)N
InChIInChI=1S/C12H11ClN4/c13-7-2-3-8-6(5-7)1-4-9-10(8)11(14)17-12(15)16-9/h2-3,5H,1,4H2,(H4,14,15,16,17)
InChIKeyUYKSKDXJWWHFGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine – Compound Profile and Antifolate Class Overview


8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine is a tricyclic 2,4-diaminopyrimidine derivative belonging to the 1,3-diamino-5,6-dihydrobenzo[f]quinazoline series. These compounds are conformationally rigid analogs of the clinical antifolate pyrimethamine and function as inhibitors of dihydrofolate reductase (DHFR), placing them in a well-characterized class of antimalarial, antibacterial, and antipneumocystis agents [1]. The molecule features a chlorine substituent at the 8-position of the benzo ring and a saturated 5,6-bond, distinguishing it structurally from both its fully aromatic benzo[f]quinazoline counterparts and analogs bearing different halogen or alkyl substituents [1].

Why Generic Substitution of 8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine Is Not Supported


Within the tricyclic 2,4-diaminopyrimidine antifolate class, biological activity is highly sensitive to both the position and nature of substituents on the benzo ring and the saturation state of the central ring. The presence of a chlorine atom in the distal ring is associated with markedly enhanced antipneumocystis activity, while the fully aromatic (oxidized) 5,6-bond confers greater potency relative to the reduced 5,6-dihydro form [1]. Consequently, analogues lacking the 8-chloro substituent, or those possessing a fully aromatic benzo[f]quinazoline core, are not functionally interchangeable and will exhibit substantially different DHFR inhibitory and antipneumocystis profiles [1].

Quantitative Differentiation Evidence vs. Closest Structural Analogs


8-Chloro Substitution for Maximal Antipneumocystis Potency

In a panel of tricyclic 2,4-diaminopyrimidines evaluated against Pneumocystis carinii trophozoites in WI-38 human lung fibroblast cultures in the presence of leucovorin, the most potent analogues were those bearing a chlorine substituent in the ring distal to the 2,4-diaminopyrimidine moiety [1]. By contrast, analogues with alkyl or other non-halogen substituents in the same position, or those lacking substitution entirely, showed reduced potency [1]. This class-level observation directly implicates the 8-chloro group of the target compound as a key determinant of high antipneumocystis activity within the 5,6-dihydro series.

Antifolate Pneumocystis carinii DHFR inhibition

Potency Gap: 5,6-Dihydro vs. Fully Aromatic 8-Chloro Analogs

The fully aromatic counterpart, 1,3-diamino-8-chlorobenzo[f]quinazoline, achieved activity comparable to the established antipneumocystis agents trimetrexate (TMQ) and piritrexim (BW301U) in the same WI-38/P. carinii assay system [1]. The study explicitly found that 'fully aromatic compounds tended to be more active than those in which the 5,6-bond was reduced, suggesting that planarity favors binding to the DHFR active site' [1]. Therefore, 8-chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine is expected to exhibit lower potency than its fully aromatic 8-chloro analog.

Antifolate SAR DHFR binding

Tricyclic 8-Chloro Series vs. Classical Antifolates

Several 2,4-diaminopyrimidine analogues in the tricyclic series—including both aromatic and 5,6-dihydro compounds—showed greater potency than the lipid-soluble antifolates pyrimethamine (PM), metoprine (DDMP), and etoprine (DDEP) in inhibiting P. carinii growth [1]. In particular, the most active compounds were more nearly comparable to the potent bicyclic antifolates trimetrexate (TMQ) and piritrexim (BW301U) [1]. This establishes the 8-chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine scaffold as part of a potency tier above the older clinical antifolates.

Antifolate DHFR inhibitor Potency comparison

Application Scenarios in Antifolate and Antiparasitic Research


Probing DHFR Active-Site Flexibility

Use 8-chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine as a conformationally restricted but non-planar probe to investigate DHFR binding site tolerance for ring puckering in the benzo[f]quinazoline series. The compound retains the potency-enhancing 8-chloro substituent while the saturated 5,6-bond reduces planarity, enabling direct comparison with the flat, more potent 1,3-diamino-8-chlorobenzo[f]quinazoline [1].

Synthetic Intermediate for 8-Chloro Benzoquinazoline Libraries

Employ the 5,6-dihydro derivative as a key intermediate that can be aromatized (oxidized) to generate the fully aromatic 8-chloro analogue—a compound with demonstrated activity comparable to trimetrexate and piritrexim [1]—or further functionalized at the saturated positions to explore novel SAR around the central ring.

Negative Control in Antipneumocystis Screening

Because fully aromatic 8-chloro compounds are more active than their 5,6-dihydro counterparts [1], the target compound can serve as a lower-potency comparator or negative control in Pneumocystis carinii growth inhibition assays, helping to benchmark the activity threshold achievable through oxidation-state manipulation of the central ring.

Antimalarial Lead Optimization Starting Point

Given that tricyclic 2,4-diaminopyrimidines from this series demonstrated greater potency than pyrimethamine against Plasmodium berghei in mice [1], 8-chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine can serve as a starting scaffold for antimalarial lead optimization, with the 8-chloro substituent already identified as a favorable feature for in vivo antimalarial activity.

Quote Request

Request a Quote for 8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.